molecular formula C12H20N2O4S2 B2607950 N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide CAS No. 923184-89-8

N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide

Cat. No.: B2607950
CAS No.: 923184-89-8
M. Wt: 320.42
InChI Key: BQFQJLDYGOWNTD-UHFFFAOYSA-N
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Description

N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is a useful research compound. Its molecular formula is C12H20N2O4S2 and its molecular weight is 320.42. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, including those structurally related to N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide, have been extensively studied for their inhibition properties against carbonic anhydrase (CA), an enzyme crucial in various physiological processes. Sethi et al. (2013) synthesized a series of sulfonamides that showed potent inhibition of human carbonic anhydrase isoforms I, II, and VII, with affinities in the low nanomolar range, highlighting their potential in designing inhibitors for therapeutic purposes (Sethi et al., 2013).

Synthetic Applications and Molecular Structure

Familoni (2002) discussed the vast possibilities inherent in arylsulfonamides using the Directed ortho Metalation (DoM) methodology, showcasing their applications in heterocyclic synthesis and highlighting the potential of sulfonamide derivatives in synthetic chemistry (Familoni, 2002). Additionally, Ceylan et al. (2015) conducted a comprehensive study on 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, examining its structural and spectroscopic properties, which could inform the design and development of similar sulfonamide compounds for various applications (Ceylan et al., 2015).

Antimicrobial and Anticancer Activities

Research into sulfonamide derivatives has also extended into antimicrobial and anticancer activities. Żołnowska et al. (2015) synthesized a series of N-acylbenzenesulfonamides demonstrating anticancer activity against various human cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Żołnowska et al., 2015).

Photodynamic Therapy

Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showing high singlet oxygen quantum yields. These compounds are promising for photodynamic therapy applications, indicating the potential use of sulfonamide derivatives in the treatment of cancer (Pişkin et al., 2020).

Photochemical Studies

The photochemical behavior of sulfonamide compounds, such as sulfamethoxazole, has been studied to understand their decomposition under light exposure. Zhou and Moore (1994) identified multiple photoproducts from the photolabile sulfamethoxazole, contributing to the understanding of the environmental fate and photochemical stability of sulfonamide-based compounds (Zhou & Moore, 1994).

Properties

IUPAC Name

N,2,4,6-tetramethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S2/c1-8-7-9(2)12(20(17,18)13-4)10(3)11(8)14(5)19(6,15)16/h7,13H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFQJLDYGOWNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.